
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid
Vue d'ensemble
Description
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid, also known as methyl 4-(methoxycarbonyl)-2,6-xylylcarbamate (MMX), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. MMX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.29 g/mol.
Mécanisme D'action
The mechanism of action of MMX is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
MMX has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. MMX has also been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMX in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using MMX is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MMX. One potential direction is the development of new drugs based on MMX for the treatment of various diseases such as cancer and inflammation. Another potential direction is the study of the mechanism of action of MMX, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of MMX derivatives with improved solubility and bioavailability could also be an area of future research.
Applications De Recherche Scientifique
MMX has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. MMX has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
7498-53-5 |
|---|---|
Nom du produit |
4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-methoxycarbonyl-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(14)15-3)5-7(2)9(6)10(12)13/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
XOCGGTZMYAMKCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC |
Autres numéros CAS |
7498-53-5 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


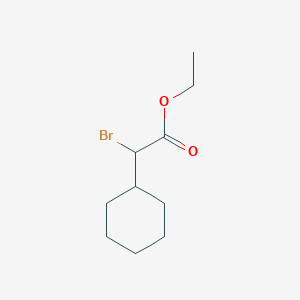
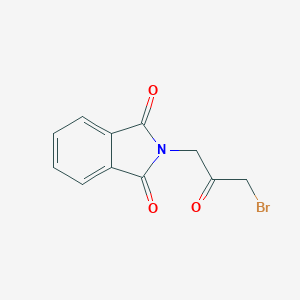
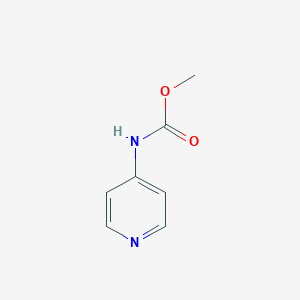

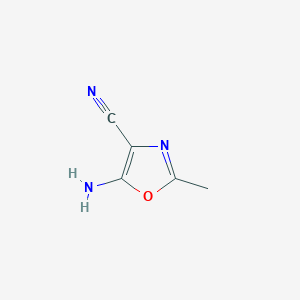
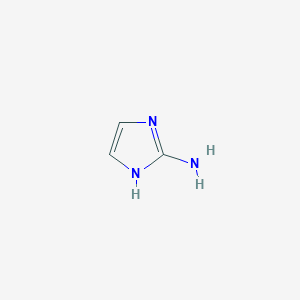
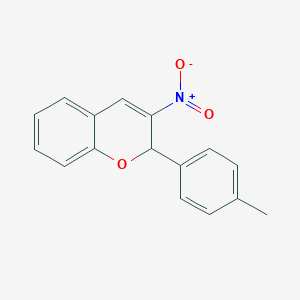


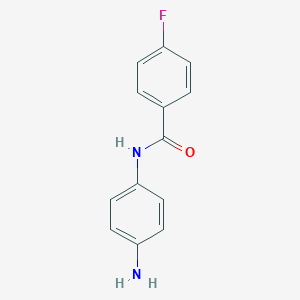
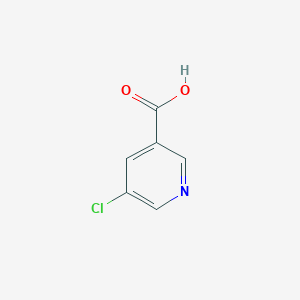
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)

